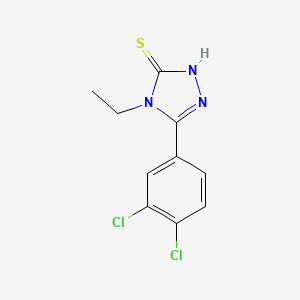

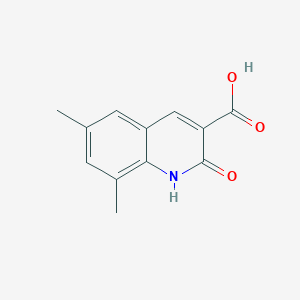

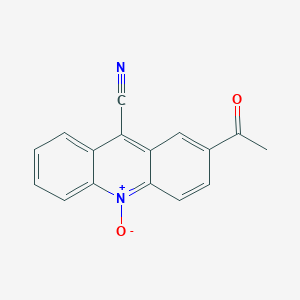

![molecular formula C12H10ClN3 B3037156 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline CAS No. 445430-62-6](/img/structure/B3037156.png)

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline

Übersicht

Beschreibung

4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline is a chemical compound with the CAS Number: 445430-62-6 . It has a molecular weight of 231.68 . The IUPAC name for this compound is 4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline .

Molecular Structure Analysis

The InChI code for 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is 1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot Synthesis of Quinoxaline Derivatives : An efficient method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been developed using dimethyl sulfoxide as both a reactant and a solvent (Xie et al., 2017).

- Synthesis of Pyridoimidazoquinoxalines : The synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines from 2-amino-3-chloroquinoxaline and pyridines resulted in compounds with intense greenish yellow fluorescence (Tomoda et al., 1990).

Chemical Reactions and Transformations

- Iodine-Mediated sp3 C–H Amination : Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized through an iodine-mediated direct sp3 C–H amination reaction, offering a metal-free and scalable approach (Chen et al., 2020).

- Groebke 3CR Reactions : Imidazo[1,2-a]quinoxalines were synthesized using Groebke 3CR reactions, demonstrating applications in trapping radicals and inhibiting DNA oxidation (Chen & Liu, 2016).

Biological and Medicinal Applications

- Phosphodiesterase Inhibitory Activities : Novel imidazo[1,2-a]quinoxaline derivatives showed potent inhibitory properties on the PDE4 isoform, emphasizing the significance of specific structural features for activity (Deleuze-Masquéfa et al., 2004).

- Fluorescence Properties : The fluorescence properties of imidazo[1,2-a]quinoxaline derivatives were investigated, revealing the impact of phenyl substituents and hydroxy/methoxy groups on fluorescence intensity (Patinote et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

Wirkmechanismus

Target of Action

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, also known as Imidazo[1,2-a]quinoxaline, 4-chloro-1,8-dimethyl-, is a compound that has been found to possess a wide spectrum of biological activity . The primary targets of this compound are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and cellular metabolism .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, it can act as an antagonist of adenosine and benzodiazepine receptors A1, thereby inhibiting the action of these receptors . It can also inhibit the activity of various kinases and phosphodiesterases, which can lead to changes in cellular signaling and metabolism .

Biochemical Pathways

The action of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline affects several biochemical pathways. By inhibiting the activity of adenosine and benzodiazepine receptors A1, it can affect the signaling pathways associated with these receptors . Similarly, by inhibiting the activity of various kinases and phosphodiesterases, it can affect the pathways associated with these enzymes .

Result of Action

The molecular and cellular effects of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline’s action are diverse, given its wide spectrum of biological activity . For instance, it has been found to possess antiallergenic, antitumor, and anticonvulsant activities . It has also been found to exhibit anticancer activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer .

Eigenschaften

IUPAC Name |

4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLFCKNGRPZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

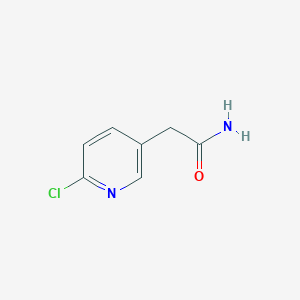

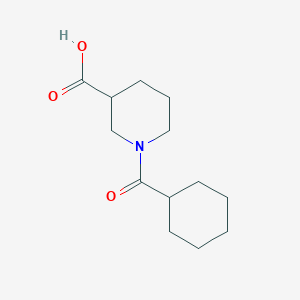

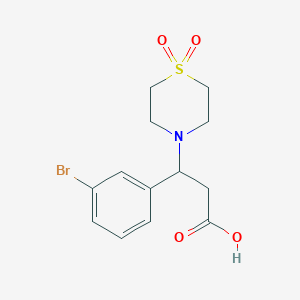

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

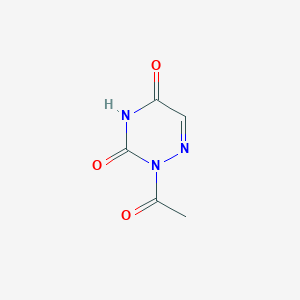

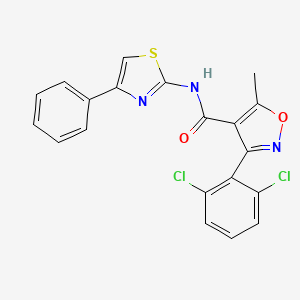

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

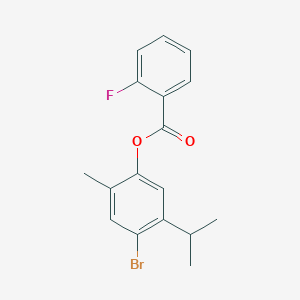

![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)

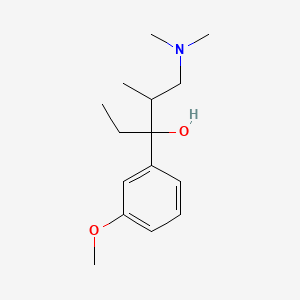

![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)